molecular formula C14H19NO3 B3096850 Ethyl 4-(morpholin-4-ylmethyl)benzoate CAS No. 128982-39-8

Ethyl 4-(morpholin-4-ylmethyl)benzoate

Cat. No.: B3096850
CAS No.: 128982-39-8
M. Wt: 249.3 g/mol
InChI Key: SFKYRKQVZFJTCV-UHFFFAOYSA-N
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Description

Ethyl 4-(morpholin-4-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO3. It is a benzoate ester derivative, where the ethyl group is attached to the benzoate moiety, and the morpholine ring is linked via a methylene bridge to the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(morpholin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzoic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents like bromine or chlorinating agents

Major Products Formed

Scientific Research Applications

Ethyl 4-(morpholin-4-ylmethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Ethyl 4-(morpholin-4-ylmethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(piperidin-4-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of morpholine.

    Ethyl 4-(pyrrolidin-4-ylmethyl)benzoate: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 4-(morpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-5-3-12(4-6-13)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYRKQVZFJTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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